molecular formula C21H22ClN3O4S2 B2658223 3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 941900-46-5

3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2658223
CAS No.: 941900-46-5
M. Wt: 479.99
InChI Key: GHRWTBIGNDDMOT-UHFFFAOYSA-N
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Description

3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22ClN3O4S2 and its molecular weight is 479.99. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveals insights into their molecular and supramolecular structures. These compounds, including variations similar to the queried chemical, demonstrate varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bond formations. Such structures are essential in understanding the compound's interactions at the molecular level, which has implications in various chemical and pharmaceutical applications (Jacobs, Chan, & O'Connor, 2013).

Anticancer Applications

Studies on sulfonamide derivatives, like N-(pyridin-2-ylmethyl)-4-nitro-benzenesulfonamide, have shown potential in cancer treatment. These compounds exhibit pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests their role in reducing cell proliferation and inducing the expression of pro-apoptotic genes, which could be critical in developing new cancer therapies (Cumaoğlu et al., 2015).

Synthetic Applications

Benzenesulfonamide, closely related to the queried compound, is a powerful Directed Metalation Group (DMG) used in arylsulfonamides. Its metalation products find applications in heterocyclic synthesis, indicating the vast possibilities in organic synthesis and drug development (Familoni, 2002).

Impact of Chlorine Substitutions

Research on arylsulfonamide derivatives, focusing on the effect of chlorine substitutions on molecular conformation and supramolecular architecture, provides insights into how such modifications can influence the chemical and physical properties of these compounds. This understanding is crucial for the design of more effective pharmaceuticals and chemical agents (Fernandes et al., 2011).

Kinetic Investigations

The study of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offers insights into the kinetics of substitution reactions in these compounds. Such studies are vital for understanding the reactivity and potential pharmaceutical applications of sulfonamide derivatives (Rublova et al., 2017).

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-15-6-11-20(30(26,27)24-14-17-5-4-12-23-13-17)16(2)21(15)25(3)31(28,29)19-9-7-18(22)8-10-19/h4-13,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWTBIGNDDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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